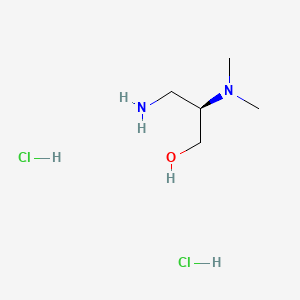
(2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes both amino and dimethylamino groups, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride typically involves the reaction of (2R)-3-amino-2-(dimethylamino)propan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process may involve steps such as:
Starting Material Preparation: The starting material, (2R)-3-amino-2-(dimethylamino)propan-1-ol, is prepared through a series of organic reactions, including amination and reduction.
Reaction with Hydrochloric Acid: The prepared (2R)-3-amino-2-(dimethylamino)propan-1-ol is then reacted with hydrochloric acid to form the dihydrochloride salt. This step is typically carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification Techniques: Employing purification techniques such as crystallization, filtration, and recrystallization to obtain high-purity dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amines or alkylated derivatives.
Scientific Research Applications
(2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of (2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-amino-2-(methylamino)propan-1-ol: Similar structure but with a methylamino group instead of a dimethylamino group.
(2R)-3-amino-2-(ethylamino)propan-1-ol: Contains an ethylamino group, offering different chemical properties.
(2R)-3-amino-2-(propylamino)propan-1-ol: Features a propylamino group, leading to variations in reactivity and applications.
Uniqueness
(2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride is unique due to its specific combination of amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H16Cl2N2O |
|---|---|
Molecular Weight |
191.10 g/mol |
IUPAC Name |
(2R)-3-amino-2-(dimethylamino)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C5H14N2O.2ClH/c1-7(2)5(3-6)4-8;;/h5,8H,3-4,6H2,1-2H3;2*1H/t5-;;/m1../s1 |
InChI Key |
RQTDEGVDSGYTLY-ZJIMSODOSA-N |
Isomeric SMILES |
CN(C)[C@H](CN)CO.Cl.Cl |
Canonical SMILES |
CN(C)C(CN)CO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


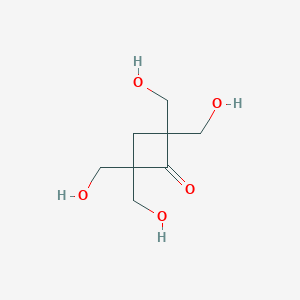
![2,5-Diazabicyclo[4.1.1]octane](/img/structure/B13467620.png)
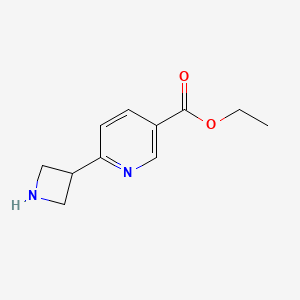

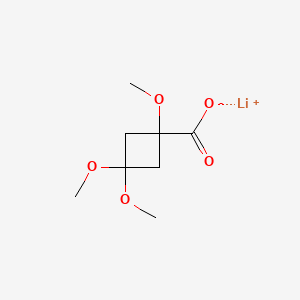
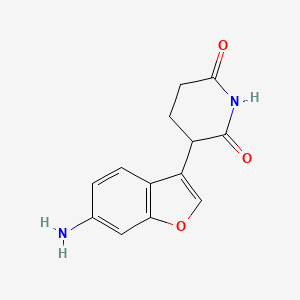
![2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13467641.png)
![(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide](/img/structure/B13467643.png)
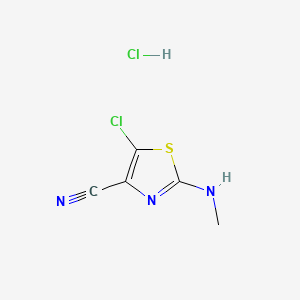
![Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13467656.png)
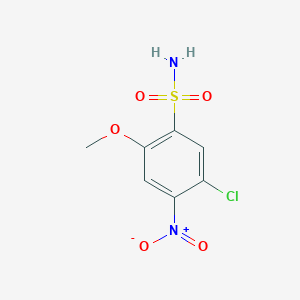
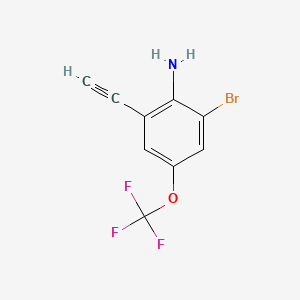
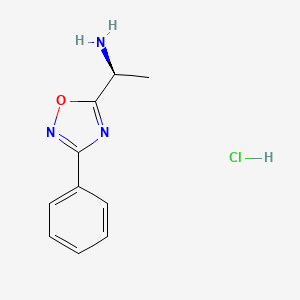
![Tert-butyl 8-bromo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B13467692.png)
